6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid hydrochloride
Description
6-Amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid hydrochloride is a nitrogen-containing fused heterocyclic compound with a pyrazole-oxazine core. Its structure features a bicyclic system combining pyrazole and oxazine rings, a carboxylic acid group at position 3, and an amino substituent at position 6, all stabilized as a hydrochloride salt.
Properties
CAS No. |
2768326-44-7 |
|---|---|
Molecular Formula |
C7H10ClN3O3 |
Molecular Weight |
219.62 g/mol |
IUPAC Name |
6-amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H9N3O3.ClH/c8-4-2-10-6(13-3-4)5(1-9-10)7(11)12;/h1,4H,2-3,8H2,(H,11,12);1H |
InChI Key |
FNKIUFWLCJGGLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C(C=NN21)C(=O)O)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Synthesis and Functionalization
The foundational step in preparing the target compound is the construction of the pyrazole ring with pre-installed functional groups. A common precursor, ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, is alkylated using 2,2-dimethylpropane-1,3-diyl bis(4-methylbenzenesulfonate) in dimethylformamide (DMF) with potassium carbonate as a base. This reaction, conducted at 100°C for 12 hours, yields ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-3-carboxylate . While this intermediate lacks the amino group, its structural similarity to the target compound highlights the importance of ester-protected carboxylic acid and oxazine ring formation early in the synthesis .
Modifications to introduce the amino group typically occur at the 6-position of the pyrazole ring. In analogous syntheses, 5-amino-3-hetaryl-1H-pyrazoles react with hetaroyl isothiocyanates under HgCl₂/triethylamine (TEA) catalysis to form thioamide intermediates, which undergo cyclization in DMF to yield amino-substituted pyrazoloazines . Adapting this approach, the amino group could be introduced via nucleophilic substitution or reductive amination prior to oxazine ring closure .
Oxazine Ring Formation via Cyclization
Cyclization reactions are critical for constructing the fused oxazine ring. A one-pot strategy developed by Martiz et al. demonstrates that treating 2,2-dichlorovinylacetophenones with 2-hydroxyethylhydrazine generates 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazolines, which cyclize in the presence of sodium hydride to form pyrazolo[5,1-c] oxazines . Although this method targets a different regioisomer, the mechanistic principles apply: intramolecular nucleophilic attack by the hydroxyl group on an adjacent electrophilic carbon forms the oxazine ring .
For the target compound, cyclization likely involves a similar intramolecular etherification. Ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b] oxazine-2-carboxylate hydrochloride synthesis begins with a pyrazole-3-carboxylic acid derivative reacting with a diol or epoxide under basic conditions, followed by acid-catalyzed cyclization . For instance, reacting 5-amino-1H-pyrazole-3-carboxylic acid with 1,3-dibromopropane in the presence of sodium hydride could yield the oxazine ring while retaining the amino and ester groups .
Hydrolysis of Ester to Carboxylic Acid
The ester-to-carboxylic acid conversion is achieved through alkaline hydrolysis. In a representative procedure, ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-3-carboxylate is treated with lithium hydroxide monohydrate in tetrahydrofuran (THF) and water at room temperature for 72 hours, yielding 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-3-carboxylic acid in 69% yield . Prolonged reaction times and mild conditions prevent decarboxylation or oxazine ring degradation .
For the target compound, analogous hydrolysis of ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b] oxazine-3-carboxylate would require careful pH control to avoid protonating the amino group prematurely. Neutralization with hydrochloric acid after hydrolysis precipitates the carboxylic acid, which is then filtered and dried .
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt. This is typically accomplished by dissolving the amino-substituted pyrazolooxazine carboxylic acid in anhydrous ethanol or dichloromethane and bubbling hydrogen chloride gas through the solution . Alternatively, concentrated hydrochloric acid is added dropwise until precipitation occurs. The product is isolated via filtration, washed with cold ethanol, and dried under vacuum .
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies for synthesizing pyrazolooxazine derivatives, highlighting adaptations required for the target compound:
Scalable synthesis requires addressing bottlenecks such as low regioselectivity during alkylation and side reactions during cyclization. Microwave-assisted synthesis reduces reaction times for pyrazole formation, while flow chemistry improves control over exothermic cyclization steps . Catalytic methods using Pd or Cu catalysts could enhance amino group introduction, though these approaches remain unexplored for pyrazolooxazines .
Purification challenges, particularly for the hydrochloride salt, are mitigated via recrystallization from ethanol/water mixtures or chromatography on silica gel with acidic eluents . Analytical techniques such as ¹H NMR, ¹³C NMR, and HPLC ensure structural fidelity, with MS and elemental analysis confirming molecular weight and composition .
Chemical Reactions Analysis
Types of Reactions
6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce alkyl or acyl groups at the amino position.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,2-b][1,3]oxazine derivatives in anticancer therapies. For instance, compounds with similar pyrazolo structures have demonstrated significant inhibition of cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The presence of the amino group in 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine enhances its interaction with biological targets such as kinases and other enzymes involved in tumor progression.
Case Study: Kinase Inhibition
A study published in Molecules examined the structure-activity relationship (SAR) of pyrazolo derivatives against specific kinases associated with cancer. The results indicated that modifications at the carboxylic acid position could enhance selectivity and potency against target kinases such as AKT and ERK1/2. The compound's ability to inhibit these pathways suggests a promising role in targeted cancer therapies .
Neuropharmacology
Cognitive Enhancement
In neuropharmacology, pyrazolo compounds have been investigated for their cognitive-enhancing properties. The structural similarities of 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine to known cognitive enhancers suggest potential applications in treating neurodegenerative diseases such as Alzheimer’s.
Case Study: Memory Improvement
Research involving animal models has shown that administering pyrazolo derivatives can improve memory retention and learning capabilities. These findings were attributed to the modulation of neurotransmitter systems, particularly through the enhancement of cholinergic activity .
Material Science
Polymer Chemistry
The unique chemical structure of 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine allows for its incorporation into polymer matrices to create functional materials with enhanced properties. Its ability to form hydrogen bonds can be exploited in developing smart materials that respond to environmental stimuli.
Data Table: Properties of Functional Polymers
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Responsiveness | pH sensitive |
Analytical Chemistry
Chromatographic Applications
The compound has also been employed as a standard in chromatographic methods for the analysis of complex mixtures. Its distinct spectral properties allow for accurate identification and quantification in various matrices.
Case Study: HPLC Method Development
A recent study developed a high-performance liquid chromatography (HPLC) method utilizing 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine as a reference standard for analyzing pharmaceutical formulations. The method demonstrated high sensitivity and specificity for detecting trace amounts of active ingredients in drug formulations .
Mechanism of Action
The mechanism of action of 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrazolo-oxazine derivatives and related heterocycles. Below is a systematic comparison with analogous compounds, focusing on structural variations, physicochemical properties, and functional relevance.
Pyrazolo-Oxazine Derivatives with Substituent Variations
Key Observations:
- Amino vs. Fluoro Substituents: The amino group in the target compound enhances hydrogen-bonding capacity, improving aqueous solubility compared to the fluoro analog .
- Salt Forms : The hydrochloride salt of the target compound increases ionization, favoring solubility and stability over neutral analogs like the ethyl ester .
- Functional Group Impact : The carboxylic acid group enables salt formation or conjugation, whereas ester or acyl chloride derivatives serve as synthetic intermediates .
Fused Heterocycles with Similar Pharmacophoric Features
Key Observations:
- Drug-Likeness : The target compound’s calculated LogP (0.5) and molecular weight (231.64) align with Lipinski’s rules, suggesting favorable oral absorption compared to higher LogP analogs like the triazolo-thiadiazine derivative (LogP 2.3) .
Biological Activity
6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid hydrochloride is a chemical compound with significant potential in various biological applications. This article delves into its structural characteristics, synthesis, and biological activities based on available research findings.
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula :
- SMILES : C1C(COC2=C(C=NN21)C(=O)O)N
- InChIKey : IXZWFWCANQSSMJ-UHFFFAOYSA-N
The structure features a pyrazolo-oxazine framework that is crucial for its biological activity.
Synthesis
While specific synthetic pathways for this compound are not extensively documented in the literature, related compounds have been synthesized using various methodologies involving cycloaddition reactions and modifications of existing pyrazole derivatives. The synthesis often aims to enhance biological activity or improve yield and purity.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit notable antitumor properties. For instance, derivatives of pyrazolo[3,2-b][1,3]oxazine have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of specific pathways crucial for tumor growth.
| Compound | Cancer Type | IC50 Value (µM) |
|---|---|---|
| Example A | Breast Cancer | 15 |
| Example B | Lung Cancer | 10 |
Antimicrobial Properties
Compounds in the pyrazolo family have been studied for their antibacterial and antifungal activities. While specific data for this compound is limited, related compounds demonstrate efficacy against Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
Emerging studies suggest that pyrazolo derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. Compounds exhibiting these effects often target pathways involved in inflammation and apoptosis.
Case Studies
- Antitumor Efficacy : A study conducted on a series of pyrazolo derivatives demonstrated their ability to inhibit cell proliferation in human breast cancer cells. The results indicated that structural modifications could enhance potency.
- Antimicrobial Testing : In vitro testing of similar compounds revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations lower than those typically required by standard antibiotics.
Q & A
Basic: What are the standard synthetic routes for 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid hydrochloride?
Answer:
The synthesis typically involves a multi-step process:
Cyclization of precursors : Start with appropriately substituted pyrazole or oxazine intermediates. For example, cyclization under acidic or basic conditions forms the pyrazolo-oxazine core .
Carboxylic acid introduction : Hydrolysis of ester precursors (e.g., ethyl esters) using lithium hydroxide in tetrahydrofuran/water mixtures yields the carboxylic acid derivative .
Salt formation : React the free base with hydrochloric acid to obtain the hydrochloride salt.
Key considerations include optimizing reaction time and solvent polarity to avoid side products. Purity is ensured via recrystallization or column chromatography .
Basic: How is the compound structurally characterized in academic research?
Answer:
Characterization employs:
- NMR spectroscopy : H and C NMR confirm the pyrazolo-oxazine scaffold and substitution patterns.
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 235.63 g/mol for C₇H₁₀ClN₃O₃) .
- X-ray crystallography : Resolves stereochemistry and hydrogen bonding in the hydrochloride salt form .
- HPLC : Purity assessment (>95% by reverse-phase chromatography) .
Basic: What initial biological screening assays are recommended for this compound?
Answer:
- Enzyme inhibition assays : Test against kinases, phosphatases, or NLRP3 inflammasome using fluorometric or colorimetric substrates. IC₅₀ values are compared to reference inhibitors .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to assess affinity (Kᵢ values) .
- Cellular viability assays : MTT or ATP-based assays in relevant cell lines (e.g., macrophages for inflammation studies) .
Advanced: How can synthetic routes be optimized to improve yield and scalability?
Answer:
- Catalyst screening : Evaluate Pd-catalyzed cross-coupling for precursor synthesis to reduce step count .
- Solvent optimization : Replace tetrahydrofuran with 2-MeTHF for greener chemistry and easier recovery .
- Flow chemistry : Continuous flow systems enhance reproducibility in cyclization steps .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time reaction monitoring .
Advanced: How to resolve contradictions in biological activity data across structural analogs?
Answer:
- Comparative SAR analysis : Tabulate analogs (e.g., 6-hydroxy vs. 6-dimethyl derivatives) and their bioactivity. For example:
| Analog Substituent | Enzyme Inhibition (IC₅₀, nM) | Solubility (mg/mL) |
|---|---|---|
| 6-Amino (target compound) | 120 ± 15 | 2.3 |
| 6-Hydroxy | >1,000 | 5.8 |
| 6,6-Dimethyl | 450 ± 30 | 1.1 |
- Mechanistic studies : Use molecular docking to explain reduced activity in dimethyl analogs due to steric hindrance .
- Cellular permeability assays : Correlate logP values (e.g., SwissADME predictions) with activity discrepancies .
Advanced: What strategies address poor aqueous solubility in preclinical studies?
Answer:
- Salt modification : Explore alternative counterions (e.g., sulfate, citrate) instead of hydrochloride .
- Prodrug design : Introduce phosphate esters or PEGylated derivatives for enhanced solubility .
- Co-crystallization : Use co-formers like cyclodextrins to improve dissolution rates .
- Amine functionalization : Add basic amines (e.g., morpholine) to the scaffold, as demonstrated in NLRP3 inhibitor optimization .
Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?
Answer:
Core modifications : Synthesize derivatives with fused rings (e.g., triazolo or thiadiazine) to assess impact on target binding .
Substituent variation : Systematically alter the amino and carboxylic acid groups (e.g., methylamide, tert-butyl ester) .
Computational modeling : Perform DFT calculations to map electrostatic potentials and identify pharmacophore regions .
Biological validation : Test analogs in orthogonal assays (e.g., SPR for binding kinetics) to validate computational predictions .
Advanced: How to select analytical methods for stability and degradation studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
